Icofungipen
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Overview
Description
Icofungipen, also known as PLD-118, is a novel antifungal agent belonging to the class of beta amino acids. It has shown significant activity against Candida species, particularly Candida albicans. This compound has been taken through phase II clinical trials and has demonstrated promising results in both in vitro and in vivo studies .
Preparation Methods
Icofungipen is a synthetic derivative of the naturally occurring beta amino acid cispentacin. The preparation of this compound involves the transformation of unsaturated bicyclic beta-lactams through regio- and stereocontrolled hydroxylation techniques, followed by hydroxy group oxidation and oxo-methylene interconversion with a phosphorane . The industrial production of this compound involves the use of high-performance liquid chromatography for the quantification and purification of the compound .
Chemical Reactions Analysis
Icofungipen undergoes various chemical reactions, including:
Oxidation: The hydroxylation of the ring olefinic bond followed by oxidation.
Substitution: The transformation of the ring olefinic bond through regio- and stereocontrolled hydroxylation techniques.
Common reagents and conditions used in these reactions include phthaldialdehyde for derivatization and high-performance liquid chromatography for quantification . The major products formed from these reactions are derivatives of this compound with modified functional groups.
Scientific Research Applications
Icofungipen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta amino acids and their derivatives.
Biology: Investigated for its antifungal activity against various Candida species.
Mechanism of Action
Icofungipen exerts its antifungal effects by inhibiting isoleucyl-tRNA synthetase, an enzyme crucial for protein biosynthesis in fungi. This inhibition disrupts protein synthesis, leading to the accumulation of the compound in yeast cells and ultimately causing cell death . The molecular target of this compound is the isoleucyl-tRNA synthetase enzyme, and the pathway involved is the inhibition of protein biosynthesis.
Comparison with Similar Compounds
Icofungipen is unique compared to other antifungal agents due to its beta amino acid structure and its mechanism of action. Similar compounds include:
This compound differs from these compounds in its specific inhibition of isoleucyl-tRNA synthetase and its enhanced activity against azole-resistant Candida strains .
Properties
CAS No. |
156292-16-9 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,2R)-2-amino-4-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
RKOUGZGFAYMUIO-NTSWFWBYSA-N |
Isomeric SMILES |
C=C1C[C@@H]([C@@H](C1)N)C(=O)O |
SMILES |
C=C1CC(C(C1)N)C(=O)O |
Canonical SMILES |
C=C1CC(C(C1)N)C(=O)O |
Synonyms |
Cyclopentanecarboxylic acid, 2-amino-4-methylene-, cis- (9CI) |
Origin of Product |
United States |
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